![molecular formula C9H15N3O B2934877 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine CAS No. 1852879-42-5](/img/structure/B2934877.png)
4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant Activity and Structure-Activity Relationships
Research led by Unverferth et al. (1998) developed a series of new 3-aminopyrroles, synthesized from corresponding acetophenone and glycine derivatives. This research aimed at testing these derivatives for anticonvulsant activity, demonstrating that several compounds exhibited considerable activity with minimal neurotoxicity. A specific compound, identified for its potent activity, was shown to block sodium channels in a frequency-dependent manner, suggesting a potential application in the treatment of convulsive disorders (Unverferth et al., 1998).
Neurokinin-1 Receptor Antagonism for Clinical Administration
Harrison et al. (2001) discussed the synthesis and evaluation of a water-soluble neurokinin-1 receptor antagonist, highlighting its potency in pre-clinical tests relevant to clinical efficacy in emesis and depression. This research underscores the development of orally active compounds for potential therapeutic applications (Harrison et al., 2001).
Glucosidase Inhibition and Antioxidant Activity
A study by Özil et al. (2018) on the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives explored their in vitro antioxidant activities and glucosidase inhibitory potential. This research provides insights into the therapeutic potential of these compounds, particularly for conditions associated with oxidative stress and metabolic disorders (Özil, Parlak, & Baltaş, 2018).
Antifungal Activity and Mutagenic Effects Study
Bushuieva et al. (2022) focused on the mutagenic effects and predicted carcinogenicity of a specific compound to explore its potential for creating new drugs with antifungal activity. This study emphasizes the importance of assessing both therapeutic efficacy and safety in the development of new pharmaceuticals (Bushuieva et al., 2022).
Synthesis of Potent Antimicrobials
Kumar et al. (2007) described the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials. This research contributes to the ongoing search for new antimicrobial agents in response to increasing antibiotic resistance (Kumar, Sadashiva, & Rangappa, 2007).
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may have similar effects.
Propriétés
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOSLNPAYUARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
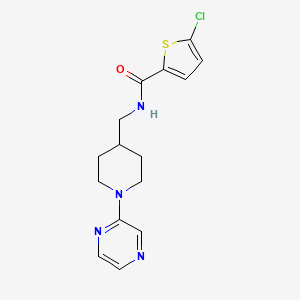
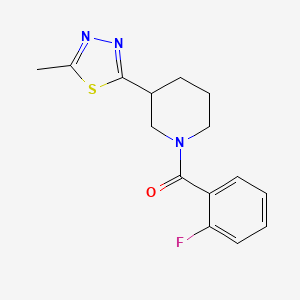
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2934797.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![9-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
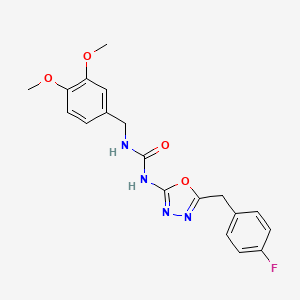
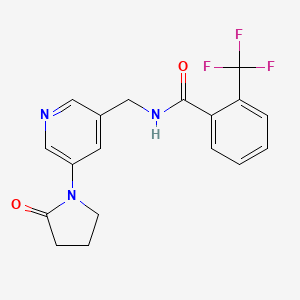
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)
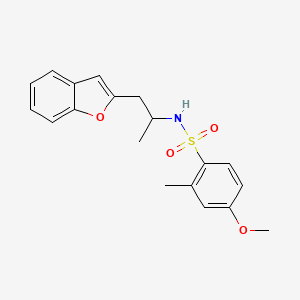
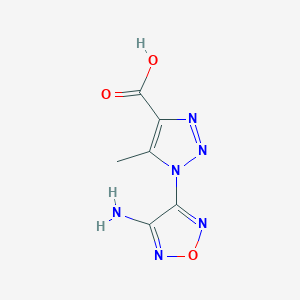
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2934815.png)
![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)
